Crystallographic and Supramolecular Analysis of 2-Oxo-2-(m-tolyl)acetamide
Crystallographic and Supramolecular Analysis of 2-Oxo-2-(m-tolyl)acetamide
Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: In-Depth Technical Guide
Executive Summary
2-Oxo-2-(m-tolyl)acetamide (CAS: 1379312-09-0), systematically known as 2-(3-methylphenyl)-2-oxoacetamide, is a structurally significant α -ketoamide[1]. With the molecular formula C9H9NO2 , this compound serves as a critical intermediate in organic synthesis and medicinal chemistry, exhibiting potential as an enzyme inhibitor and anti-inflammatory agent[1].
While highly specific, empirical single-crystal X-ray diffraction (SCXRD) data for this exact meta-substituted derivative is sparsely documented in primary literature, a rigorous predictive structural analysis can be established. By leveraging crystallographic data from homologous α -ketoamides—such as phenylglyoxylamides and quinoline-6-glyoxylamides[2][3]—we can accurately map its molecular geometry, conformational preferences, and supramolecular assembly. This guide provides a comprehensive framework for understanding the solid-state behavior of 2-Oxo-2-(m-tolyl)acetamide and details a self-validating experimental protocol for its de novo structural determination.
Molecular Geometry and Conformational Analysis
The chemical reactivity and biological binding affinity of 2-Oxo-2-(m-tolyl)acetamide are heavily dictated by the spatial arrangement of its α -ketoamide moiety.
The Dicarbonyl Conformation
The defining feature of this molecule is the adjacent carbonyl groups (the ketone C=O and the amide C=O ). Crystallographic studies of related phenylglyoxylamides demonstrate that the dicarbonyl system preferentially adopts an s-trans configuration in the solid state[2][3].
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Causality of Conformation: The s-trans arrangement minimizes the strong electrostatic dipole-dipole repulsion that would occur between the two highly electronegative oxygen atoms in an s-cis conformation.
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Torsion Angles: In homologous structures, the O−C−C−O torsion angle typically ranges from 129∘ to 138∘ [3][4]. This significant twist prevents perfect coplanarity, which is a structural compromise between minimizing steric hindrance and maintaining some degree of π -electron delocalization across the dicarbonyl system.
Influence of the m-Tolyl Group
The presence of the methyl group at the meta position of the phenyl ring introduces asymmetric steric bulk. Unlike para-substituted derivatives, the meta-substitution forces the aromatic ring to adopt a specific dihedral angle relative to the adjacent ketone carbonyl to minimize steric clashes with the amide nitrogen. This influences the overall molecular volume and packing efficiency in the crystal lattice.
Supramolecular Assembly and Crystal Packing
In the solid state, molecules of 2-Oxo-2-(m-tolyl)acetamide do not exist in isolation; they self-assemble into highly ordered lattices driven by non-covalent interactions.
Hydrogen Bonding Networks
The primary amide group ( −NH2 ) acts as a dual hydrogen-bond donor, while the two carbonyl oxygens act as potent hydrogen-bond acceptors.
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Mechanistic Pathway: The primary intermolecular interactions are robust N−H⋯O hydrogen bonds. Crystallographic data from related non-substituted phenylacetamides reveals that these interactions typically form head-to-tail dimeric pairs or continuous one-dimensional (1D) supramolecular chains running parallel to the crystallographic a-axis[4].
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Secondary Interactions: Weak C−H⋯O interactions between the aromatic/methyl protons and the carbonyl oxygens provide additional three-dimensional stability to the lattice, often resulting in a layered structure parallel to the ab plane[2].
Mechanistic pathway of supramolecular assembly driven by intermolecular hydrogen bonding.
Quantitative Structural Predictions
Based on the rigorous crystallographic refinement of structurally analogous compounds (e.g., N-cyclohexyl-2-oxo-2-phenylacetamide and N-isopropyl-N-(phenyl)phenylglyoxylamide)[2][4], the following table summarizes the predicted quantitative crystallographic parameters for 2-Oxo-2-(m-tolyl)acetamide.
| Crystallographic Parameter | Predicted Value / Range | Justification based on Homologues |
| Crystal System | Monoclinic or Orthorhombic | Common for asymmetric aromatic amides. |
| Space Group | P21/c or P212121 | Facilitates 1D chain formation via N−H⋯O . |
| O−C−C−O Torsion Angle | −130∘ to −140∘ | Relieves dipole repulsion (s-trans preference). |
| N−H⋯O Distance | 2.05A˚−2.25A˚ | Standard range for strong amide-carbonyl H-bonds. |
| Density ( ρcalc ) | ∼1.15−1.25 g/cm3 | Consistent with the packing fraction of m-tolyl derivatives. |
Experimental Protocol: De Novo Structure Determination
To empirically validate the predicted structural motifs of 2-Oxo-2-(m-tolyl)acetamide, researchers must execute a rigorous Single-Crystal X-Ray Diffraction (SCXRD) workflow. The following protocol is designed as a self-validating system to ensure high-resolution data collection.
Phase 1: Crystal Growth (Slow Evaporation Method)
Causality: High-quality, defect-free single crystals are mandatory for accurate diffraction. A mixed-solvent system is utilized to balance solubility and the rate of supersaturation.
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Solvent Preparation: Dissolve 50 mg of highly purified 2-Oxo-2-(m-tolyl)acetamide in 2 mL of a binary solvent mixture (e.g., Ethyl Acetate : Hexane at a 1:3 ratio)[4].
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Filtration: Pass the solution through a PTFE syringe filter into a clean, dust-free glass vial to remove nucleation-inducing particulate impurities.
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Evaporation: Puncture the vial cap with a single needle hole to restrict the evaporation rate. Maintain the vial in a vibration-free, isothermal environment ( 298 K ) for 3–7 days until colorless prismatic crystals form.
Phase 2: SCXRD Data Collection and Refinement
Causality: Low-temperature data collection minimizes atomic thermal vibrations, yielding sharper electron density maps and allowing for the accurate localization of hydrogen atoms participating in hydrogen bonds.
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Harvesting: Submerge the crystals in Paratone-N oil under a polarized light microscope to prevent solvent loss and oxidation.
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Mounting: Select a crystal with optimal dimensions (approx. 0.25×0.20×0.15 mm ) and mount it on a MiTeGen loop.
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Diffraction: Transfer the loop to a diffractometer equipped with a Mo Kα radiation source ( λ=0.71073A˚ ) and a cryogenic stream set to 153 K [4].
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Structure Solution: Process the raw frame data using reduction software (e.g., SAINT). Solve the phase problem using Direct Methods (SHELXT).
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Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL. Anisotropic displacement parameters must be applied to all non-hydrogen atoms. Hydrogen atoms on the primary amide should be located from the difference Fourier map and refined freely to accurately determine the N−H⋯O bond lengths.
Step-by-step experimental workflow for single-crystal X-ray diffraction analysis.
References
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Miyamoto, H., et al. "Crystal structure of N-isopropyl-N-(phenyl)phenylglyoxylamide." Acta Crystallographica Section E Crystallographic Communications, 2018. Available at: [Link]
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Jia, Z.-J., & Wu, J.-L. "N-Cyclohexyl-2-oxo-2-phenylacetamide." Acta Crystallographica Section E Structure Reports Online, 2012. Available at:[Link]
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Vuk, D., et al. "Highly Selective Synthesis of 6-Glyoxylamidoquinoline Derivatives via Palladium-Catalyzed Aminocarbonylation." MDPI Molecules, 2021. Available at:[Link]
